molecular formula C19H21FN4O2 B2635142 N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide CAS No. 1421489-89-5

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide

Cat. No.: B2635142
CAS No.: 1421489-89-5
M. Wt: 356.401
InChI Key: HDIFMMVNJKUGCF-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O2 and its molecular weight is 356.401. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The research involves the synthesis and characterization of related compounds, highlighting their significance in the realm of scientific research. These studies involve detailed synthesis procedures and analytical characterization techniques, emphasizing the importance of accurate identification and understanding of chemical structures. The synthesis of these compounds often involves complex reactions and is accompanied by extensive analytical characterization, including chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis. The accurate identification and differentiation of these compounds are crucial for further research and potential applications (McLaughlin et al., 2016).

Antimicrobial and Antifungal Activity

  • Several studies focus on the antimicrobial and antifungal activities of compounds structurally related to N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)pyrazine-2-carboxamide. These compounds have shown promising results in inhibiting the growth of various microorganisms, including Mycobacterium tuberculosis, Mycobacterium kansasii, and other bacteria and fungi. The research in this area is crucial for developing new therapeutic agents against infectious diseases. The structure-activity relationships (SAR) of these compounds are extensively studied to optimize their biological performance and selectivity (Zítko et al., 2015).

Fungicide Development

  • The compound and its analogs have been investigated for their fungicidal properties, particularly against plant diseases. Studies in this field aim to develop effective fungicides that can control a wide range of plant diseases, contributing to agricultural productivity and food security. The research includes synthesizing various derivatives, studying their structure-activity relationships, and identifying the most potent compounds for fungicide development (Oda et al., 2017).

Anticancer Research

  • Compounds related to N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)pyrazine-2-carboxamide have been explored for their potential anticancer activities. The research in this domain focuses on synthesizing novel compounds, characterizing their structures, and evaluating their cytotoxic effects against various cancer cell lines. The studies aim to discover new therapeutic agents that can effectively combat cancer by inducing apoptosis or inhibiting cancer cell growth (Senthilkumar et al., 2021).

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c20-15-5-3-4-14(10-15)11-16(24-9-2-1-6-18(24)25)12-23-19(26)17-13-21-7-8-22-17/h3-5,7-8,10,13,16H,1-2,6,9,11-12H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIFMMVNJKUGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.